molecular formula C5H2N4O2 B12335651 Pyrazolo[3,4-d]pyrimidin-4,6-dione

Pyrazolo[3,4-d]pyrimidin-4,6-dione

Cat. No.: B12335651
M. Wt: 150.10 g/mol
InChI Key: VYDGVLUVNDEQCN-UHFFFAOYSA-N
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Description

Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold in Medicinal Chemistry and Chemical Biology

The Pyrazolo[3,4-d]pyrimidine nucleus is a bicyclic heterocyclic system composed of fused pyrimidine (B1678525) and pyrazole (B372694) rings. ekb.eg This structure is an isostere of the adenine (B156593) ring of adenosine (B11128) triphosphate (ATP), a crucial molecule in cellular metabolism and signaling. rsc.orgnih.gov This mimicry allows compounds containing this scaffold to bind to the ATP-binding sites of various enzymes, particularly kinases, thereby modulating their activity. rsc.orgnih.gov

The versatility of the pyrazolo[3,4-d]pyrimidine scaffold has led to its incorporation into a wide array of pharmacologically active compounds. acs.org Researchers have successfully designed and synthesized derivatives with a broad spectrum of biological activities, including:

Anticancer: This is the most extensively studied application, with derivatives showing efficacy against various cancer cell lines through the inhibition of protein kinases like EGFR, VEGFR, and CDKs. rsc.orgnih.govekb.egrsc.orgnih.gov

Antimicrobial: Certain derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. nih.govorientjchem.org

Antiviral: The scaffold has been investigated for its potential in developing antiviral therapies. ekb.egekb.eg

Anti-inflammatory: Some compounds exhibit anti-inflammatory properties. ekb.egekb.eg

Other therapeutic areas: Research has also explored their potential as antimalarial, antimycobacterial, and anti-gout agents, as well as for managing type II diabetes. ekb.egekb.egrsc.org

The ability to introduce various substituents at different positions on the scaffold allows for the fine-tuning of its biological activity and selectivity, making it a highly attractive framework for the development of new therapeutic agents. rsc.orgacs.org

Historical Development and Evolution of Research on Pyrazolo[3,4-d]pyrimidin-4,6-dione Derivatives

The exploration of pyrazolo[3,4-d]pyrimidines began in the mid-1950s, with initial syntheses and biological evaluations focusing on their potential as antitumor agents due to their structural resemblance to purines. acs.org Early work laid the foundation for understanding the fundamental chemistry and biological potential of this heterocyclic system.

Over the decades, research has evolved significantly, driven by advancements in synthetic methodologies, biological screening techniques, and a deeper understanding of disease mechanisms. Initially, research focused on the synthesis of various substituted pyrazolo[3,4-d]pyrimidines and screening them for a wide range of biological activities. ekb.eg

More recently, the focus has shifted towards a more target-based approach. The discovery that the antitumor activity of many pyrazolo[3,4-d]pyrimidine derivatives stems from their ability to inhibit specific protein kinases has led to more rational drug design. acs.org This has resulted in the development of highly potent and selective kinase inhibitors. rsc.org A notable example is Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor containing the pyrazolo[3,4-d]pyrimidine scaffold, which has been approved for the treatment of certain B-cell cancers. rsc.org

The timeline below highlights key milestones in the research and development of pyrazolo[3,4-d]pyrimidine derivatives:

PeriodKey Developments
Mid-1950s Initial synthesis and biological evaluation as antitumor agents. acs.org
Late 20th Century Exploration of a broader range of biological activities, including antiviral and antimicrobial properties. ekb.egekb.eg
Early 21st Century Shift towards target-based drug design, focusing on kinase inhibition. acs.org
2017-2021 Continued development of derivatives with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. ekb.eg
Present Focus on developing highly selective and potent inhibitors for specific therapeutic targets, including mutant kinases resistant to existing therapies. nih.govnih.gov

Overview of Current Research Trajectories and Academic Relevance for this compound

Current research on this compound and its derivatives continues to be a vibrant area of academic and pharmaceutical interest. The primary focus remains on the discovery and development of novel kinase inhibitors for cancer therapy. rsc.orgnih.gov Researchers are actively exploring modifications to the scaffold to improve potency, selectivity, and pharmacokinetic properties. nih.gov

A significant area of investigation is the development of inhibitors that can overcome drug resistance. nih.govnih.gov For instance, new derivatives are being designed to target mutant forms of kinases, such as EGFR T790M, that are resistant to first-generation inhibitors. nih.govnih.gov

Beyond cancer, the scaffold's potential in other therapeutic areas is also being explored. This includes the development of new antibacterial agents, particularly in light of the growing threat of antibiotic resistance. nih.gov Additionally, their role as adenosine receptor antagonists is being investigated for potential applications in neurodegenerative diseases and as cognitive enhancers. orientjchem.org

The academic relevance of this compound is underscored by the continuous publication of research detailing new synthetic routes, biological evaluations, and structure-activity relationship (SAR) studies. These studies contribute to a deeper understanding of the chemical biology of this important scaffold and pave the way for the development of new and improved therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H2N4O2

Molecular Weight

150.10 g/mol

IUPAC Name

pyrazolo[3,4-d]pyrimidine-4,6-dione

InChI

InChI=1S/C5H2N4O2/c10-4-2-1-6-9-3(2)7-5(11)8-4/h1H,(H,8,10,11)

InChI Key

VYDGVLUVNDEQCN-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=O)NC(=O)N=C2N=N1

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Pyrazolo 3,4 D Pyrimidin 4,6 Dione

Classical and Conventional Synthetic Approaches to Pyrazolo[3,4-d]pyrimidin-4,6-dione

Traditional methods for synthesizing the this compound core often involve multi-step sequences and classical organic reactions. These approaches have been foundational in providing access to a wide array of derivatives for biological evaluation.

Multi-Step Synthesis from Precursor Molecules

The synthesis of pyrazolo[3,4-d]pyrimidin-4,6-diones frequently commences from appropriately substituted pyrazole (B372694) precursors. A common strategy involves the use of ortho-amino pyrazole esters or nitriles. For instance, ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate can be synthesized by the reaction of ethyl 2-cyano-3-ethoxypropanoate with phenylhydrazine (B124118) in ethanol (B145695). nih.gov This aminopyrazole derivative then serves as a key intermediate for the subsequent construction of the pyrimidine (B1678525) ring. nih.gov

Another well-established multi-step approach begins with the reaction of malononitrile, triethyl orthoformate, and acetic anhydride (B1165640) to form 2-(ethoxymethylene)malononitrile. researchgate.net Subsequent Michael addition of phenylhydrazine yields 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile. researchgate.net This intermediate can then undergo intermolecular condensation with formic acid to produce 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one. researchgate.net

A general synthetic pathway is outlined below:

Table 1: Multi-Step Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives
Step Reactants Reagents/Conditions Product
1 Ethyl 2-cyano-3-ethoxypropanoate, Phenylhydrazine Ethanol Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate
2 Malononitrile, Triethyl orthoformate, Acetic anhydride - 2-(Ethoxymethylene)malononitrile
3 2-(Ethoxymethylene)malononitrile, Phenylhydrazine - 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

Ring Annulation and Cyclocondensation Reactions

Ring annulation and cyclocondensation reactions are pivotal in forming the fused pyrimidine ring onto a pre-existing pyrazole core. The choice of cyclizing agent dictates the final substitution pattern of the this compound.

One of the most direct methods involves the cyclization of an ortho-amino ester of a pyrazole with various nitriles. nih.gov This reaction can be performed under both conventional heating and microwave irradiation. nih.gov For example, reacting an ortho-amino ester of 1-(2,4-dinitrophenyl)pyrazole with different aliphatic or aromatic nitriles yields the corresponding pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. nih.gov The disappearance of the primary amino group peaks and the appearance of a secondary amino peak in the IR spectrum, along with a shift in the carbonyl peak, confirm the cyclization. nih.gov

Another versatile method is the three-component reaction of 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and a primary amine, which affords 5-substituted 3-arylamino-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ones. nih.govmonash.edu This one-pot reaction is highly efficient and allows for the introduction of diversity at two positions of the pyrazolo[3,4-d]pyrimidin-4-one core. nih.gov

Halogenation and Dehalogenation Strategies of the Pyrazolo[3,4-d]pyrimidine Core

Halogenation of the pyrazolo[3,4-d]pyrimidine core, particularly at the 4- and 6-positions, is a crucial transformation that provides versatile intermediates for further functionalization. The resulting halo-derivatives are susceptible to nucleophilic substitution, allowing for the introduction of various substituents.

A common method for chlorination involves treating the corresponding pyrazolo[3,4-d]pyrimidin-4-one with phosphorus oxychloride (POCl₃). researchgate.net For example, 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one can be converted to 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine by heating with POCl₃. researchgate.net These chloro derivatives can then react with various amines to introduce diversity at the 4- and 6-positions. nih.gov For instance, stirring 4-chloro-N,1-diphenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-amine with different amines like ethylamine, propylamine, aniline (B41778), and cyclohexylamine (B46788) in the presence of triethylamine (B128534) leads to the formation of the corresponding substituted pyrazolo[3,4-d]pyrimidines. nih.gov

Modern and Sustainable Synthetic Methodologies for this compound

In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient synthetic methods. These modern approaches aim to reduce reaction times, minimize waste, and utilize less hazardous reagents.

Green Chemistry Approaches (e.g., Solvent-Free, Ionic Liquid Catalysis)

Green chemistry principles are increasingly being applied to the synthesis of pyrazolo[3,4-d]pyrimidines. nih.gov Solvent-free reactions and the use of alternative reaction media like ionic liquids and glycerol (B35011) are gaining prominence. nih.govresearchgate.net

One-pot multicomponent reactions using glycerol as a solvent and a solid acid support have been developed for the synthesis of pyrazolo[3,4-d]pyrimidine-6-one derivatives. researchgate.net These methods are not only environmentally benign but also often lead to higher yields and simpler work-up procedures. The use of a Mg-Al hydrotalcite catalyst in a high-pressure Q-Tube reactor for the aza-Michael addition of α,β-unsaturated ketones with aminoazoles represents another efficient and green protocol. researchgate.net

Microwave-Assisted and Ultrasound-Assisted Synthesis

Microwave and ultrasound irradiation have emerged as powerful tools in organic synthesis, offering significant advantages over conventional heating methods, such as shorter reaction times, higher yields, and improved purity of products. nih.gov

Microwave-Assisted Synthesis:

Microwave-assisted synthesis has been successfully employed for the rapid and efficient construction of the pyrazolo[3,4-d]pyrimidine scaffold. nih.govmonash.edursc.org A practical three-component, one-pot synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones under controlled microwave irradiation has been developed. nih.govmonash.edursc.org This method utilizes easily accessible methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and primary amines. nih.govmonash.edursc.org The reaction proceeds selectively, allowing for the annulation of the pyrimidine ring on N-1 unsubstituted 5-aminopyrazole-4-carboxylates without affecting other reactive sites. nih.govmonash.edu The optimized conditions often involve heating at high temperatures (e.g., 160 °C) for a short duration (e.g., 55 minutes). nih.gov

Furthermore, microwave irradiation has been utilized for the synthesis of fluorinated pyrazolo[3,4-d]pyrimidine derivatives containing a 1,3,4-thiadiazole (B1197879) moiety, highlighting the versatility of this technique. scilit.com The cyclization of ortho-amino esters of pyrazole with various nitriles can also be efficiently carried out using microwave assistance. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction Conventional Method Microwave-Assisted Method Reference
Three-component synthesis of pyrazolo[3,4-d]pyrimidin-4-ones Longer reaction times, lower yields Shorter reaction times (55 min), higher yields (60-85%) nih.govmonash.edu
Cyclization of ortho-amino pyrazole esters with nitriles Standard heating Rapid, efficient nih.gov

Ultrasound-Assisted Synthesis:

Ultrasound irradiation is another green technique that promotes chemical reactions through acoustic cavitation. nih.gov It has been successfully applied to the synthesis of pyrazolo[3,4-d]pyrimidin-4-ol derivatives tethered with 1,2,3-triazoles. researchgate.net The ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction provides excellent yields (82–94%) in a significantly shorter time compared to conventional methods. researchgate.net The synthesis of various fused pyrimidines has also been shown to be promoted by ultrasound irradiation, often leading to improved selectivity and reaction rates. nih.gov

Catalyst-Mediated Reactions

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been significantly advanced through the use of various catalytic systems, including both metal-based and organocatalysts. These catalysts often provide milder reaction conditions, improved yields, and greater selectivity.

For instance, the synthesis of pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine derivatives has been achieved using triethylamine (TEA) as a catalyst in water under reflux conditions. researchgate.net This method highlights the use of an organocatalyst in a green solvent. Similarly, imidazole (B134444) has been employed as a catalyst in aqueous media for the synthesis of pyrazolone (B3327878) compounds, demonstrating its role in activating substrates for subsequent reactions. nih.gov In some cases, solid acid supports are used in conjunction with solvents like glycerol to facilitate one-pot multicomponent synthesis of pyrazolo[3,4-d]pyrimidine-6-one derivatives. researchgate.net

Base catalysis is also a common strategy. For example, dry potassium carbonate has been used as a base catalyst in the reaction of a pyrimidinethiol derivative with ethyl chloroacetate (B1199739) in dry acetone. rsc.org Another approach involves the use of potassium tert-butoxide under microwave irradiation to yield pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. nih.gov

Table 1: Examples of Catalyst-Mediated Reactions

CatalystReactantsProductConditionsReference
Triethylamine (TEA)β-aminocrotonitrile, phenylhydrazine, arylglyoxals, barbituric acid derivativesPyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidinesWater, reflux researchgate.net
ImidazoleEthyl acetoacetate, hydrazinesPyrazole compoundsAqueous media nih.gov
Potassium CarbonatePyrimidinethiol derivative, ethyl chloroacetateEthyl 2-((1,3-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetateDry acetone, room temperature rsc.org
Potassium tert-butoxideOrtho-amino ester of 1-(2,4-dinitrophenyl)pyrazole, aliphatic/aromatic nitriles1,6-substituted-1H-pyrazolo[3,4-d] pyrimidin-4(5H)-one derivativesMicrowave irradiation nih.gov

One-Pot and Multicomponent Reactions

One-pot and multicomponent reactions (MCRs) have emerged as powerful tools in the synthesis of complex heterocyclic systems like pyrazolo[3,4-d]pyrimidines. These reactions offer significant advantages, including operational simplicity, high atom economy, and the ability to generate diverse molecular scaffolds in a single step. nih.govnih.gov

A notable example is the one-pot, four-component synthesis of pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine derivatives. This reaction brings together β-aminocrotonitrile, phenylhydrazine, arylglyoxals, and barbituric acid derivatives in the presence of triethylamine as a catalyst. researchgate.net This approach provides high yields and employs water as a green solvent. researchgate.net Another efficient method involves the reaction of 5-amino-3-aryl-1-phenylpyrazoles with formaldehyde (B43269) and secondary amines in boiling ethanol to produce pyrazolo[3,4-d]pyrimidines. researchgate.net

The synthesis of pyrazolo[3,4-d]pyrimidine-6-one derivatives has also been achieved through a one-pot multicomponent approach using glycerol as a solvent and a solid acid support. researchgate.net Furthermore, a facile one-pot synthesis of researchgate.netnih.govnih.govtriazolo[4,3-a]pyridines from 2-hydrazinopyridine (B147025) and substituted aromatic aldehydes at room temperature has been developed, showcasing the versatility of this strategy for related heterocyclic systems. rsc.org

Derivatization Strategies and Post-Synthetic Modification of the this compound Core

The biological activity of the pyrazolo[3,4-d]pyrimidine scaffold can be finely tuned through various derivatization and post-synthetic modification strategies. researchgate.netnih.gov These modifications allow for the exploration of structure-activity relationships and the optimization of pharmacokinetic properties. nih.govnih.gov

N-Alkylation and N-Acylation Reactions

N-alkylation and N-acylation are common methods for introducing diverse substituents onto the pyrazolo[3,4-d]pyrimidine core. For instance, new pyrazolo[3,4-d]pyrimidine derivatives have been synthesized by reacting 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol with various alkylating agents like methyl iodide, propargyl bromide, and phenacyl bromide in DMF using liquid-solid phase transfer catalysis. mdpi.com

In another study, chalcone (B49325) derivatives of pyrazolo[3,4-d]pyrimidin-4(5H)-one were synthesized and subsequently reacted to introduce different moieties. For example, a chalcone was synthesized by reacting a pyrazolo[3,4-d]pyrimidin-4(5H)-one derivative with p-methoxybenzaldehyde in the presence of NaOH. nih.gov

Substitution Reactions at Various Positions

Substitution reactions at the 3, 4, and 6-positions of the pyrazolo[3,4-d]pyrimidine ring are crucial for generating libraries of compounds with diverse biological activities. The introduction of different functional groups at these positions can significantly impact the compound's interaction with biological targets. researchgate.netnih.gov

The synthesis of 1,4,6-trisubstituted pyrazolo[3,4-d]pyrimidines has been achieved through derivatization at the C-4, C-6, and N-1 positions with various amines and lower alkyl groups. researchgate.net It was found that 4-anilino compounds exhibited better activity compared to 4-benzyl compounds in some cases. researchgate.net In another example, 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine, a key intermediate, was synthesized by chlorinating 1-phenyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione using phosphorus oxychloride and phosphorus pentachloride. nih.gov This dichloro derivative serves as a versatile precursor for further substitutions. For instance, stirring this compound with aniline can lead to substitution at the 6-position. nih.gov

Research has also shown that the presence of substituents at the thiol function in the 6-position is essential for the antiproliferative activity of certain thio-substituted pyrazolo[3,4-d]pyrimidine derivatives. nih.gov However, large substitutions at the 3-position may not be well-tolerated by some biological targets, leading to weaker anticancer effects. nih.gov

Scaffold Modification via Heteroatom Exchange (e.g., Thio Analogs)

The replacement of oxygen atoms with sulfur in the this compound core to create thio analogs is a common strategy to modulate the electronic and steric properties of the molecule. These thio-substituted derivatives often exhibit distinct biological activities.

Thio-substituted derivatives of 4-amino-pyrazolo[3,4-d]pyrimidine-6-thiol have been synthesized and evaluated for their antiproliferative activity. nih.gov The synthesis of pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one derivatives has been accomplished through the cyclocondensation of ethyl 2-cyano-3,3-bis(methylthio)prop-2-enoate with 2-amino-4-(substitutedphenyl)thiazole, followed by reaction with hydrazine (B178648) hydrate. nih.gov

Mechanistic Elucidation of Synthetic Pathways for this compound Derivatives

Understanding the reaction mechanisms underlying the synthesis of pyrazolo[3,4-d]pyrimidine derivatives is crucial for optimizing reaction conditions and designing novel synthetic routes. For example, the formation of pyrazolo[3,4-d]pyrimidine-6-one derivatives via a one-pot multicomponent synthesis using glycerol and a solid acid support proceeds through an aza-Michael addition of α,β-unsaturated ketone with different aminoazoles. researchgate.net

In the imidazole-catalyzed synthesis of 4-dicyanomethylene-2-pyrazoline-5-one derivatives, it is proposed that water activates the nitrile group through hydrogen bonding, while imidazole activates the nucleophile by abstracting a proton from the active methylene (B1212753) group. nih.gov The formation of certain pyrazolone derivatives is believed to involve a nucleophilic ring-opening of an oxirane intermediate, followed by hydrolysis and air oxidation. nih.gov

Structure Activity Relationship Sar Studies and Molecular Design of Pyrazolo 3,4 D Pyrimidin 4,6 Dione Derivatives

Rational Design Principles for Pyrazolo[3,4-d]pyrimidin-4,6-dione Analogues

The rational design of novel analogues is a cornerstone of modern medicinal chemistry, moving beyond random screening to a more targeted approach. For the pyrazolo[3,4-d]pyrimidine scaffold, this involves leveraging its inherent properties and employing sophisticated design strategies.

Scaffold hopping and bioisosteric replacement are powerful techniques used to discover novel chemical entities with improved potency, selectivity, and pharmacokinetic properties. nih.gov The pyrazolo[3,4-d]pyrimidine core itself is a successful example of bioisosterism, acting as an isostere of the naturally occurring purine (B94841) ring in adenine (B156593). rsc.orgnih.govnih.gov This mimicry allows it to effectively compete with ATP for binding to the hinge region of various kinase enzymes, a common target in cancer therapy. rsc.orgnih.gov

Bioisosteric replacement involves substituting one functional group or moiety with another that retains similar biological activity. nih.gov A notable example is the design of Cyclin-Dependent Kinase 2 (CDK2) inhibitors, where the purine core of the known inhibitor roscovitine (B1683857) was replaced with a pyrazolo[3,4-d]pyrimidine scaffold. rsc.orgnih.gov This strategic swap aimed to maintain the crucial hydrophobic interactions within the ATP adenine region. rsc.orgnih.gov Further refinement involved replacing a key phosphate-binding amino group with an N-arylglycyl moiety to preserve essential hydrogen bond interactions with the target enzyme. nih.gov

Scaffold hopping takes this concept further by replacing the entire core structure of a known active compound with a different, functionally equivalent scaffold to access novel chemical space and intellectual property. nih.gov This strategy has been applied to modulate the properties of lead compounds, for instance, by replacing a phenolic moiety in a known inhibitor with a 4-hydroxy-1,2,3-triazole scaffold to enhance binding affinity. rsc.org

Table 1: Examples of Bioisosteric Replacement and Scaffold Hopping

Original Scaffold/Moiety Replacement Scaffold/Moiety Target/Purpose Reference(s)
Purine (in Roscovitine) Pyrazolo[3,4-d]pyrimidine CDK2 Inhibition rsc.orgnih.gov
-NH of 6-substituted amino group N-arylglycyl moiety Maintain H-bonds with Leu83 in CDK2 nih.gov

Design Based on Ligand-Protein Interactions and Pharmacophore Models

A detailed understanding of how a ligand binds to its protein target is crucial for rational drug design. For pyrazolo[3,4-d]pyrimidine derivatives, techniques like X-ray crystallography and molecular docking are used to visualize and analyze these interactions. rsc.org For example, in the design of Epidermal Growth Factor Receptor (EGFR) inhibitors, docking studies revealed that the 1H-pyrazolo[3,4-d]pyrimidin-6-amine portion of the molecule orients into the adenine pocket, forming a critical hydrogen bond with the methionine 793 (Met793) residue. rsc.org

Pharmacophore modeling complements this by identifying the essential three-dimensional arrangement of chemical features necessary for biological activity. nih.gov These models serve as templates for designing new molecules or for searching databases for compounds with the desired activity. A pharmacophore model developed for TRAP1 kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold identified key features required for potent inhibition. nih.gov Similarly, fragment-based drug discovery has been employed, where the pyrazolo[3,4-d]pyrimidine scaffold is linked to other pharmacophoric fragments like hydrazone or indoline-2-one to create novel hybrid molecules. nih.gov

Table 2: Key Pharmacophoric Features and Interactions

Target Key Interaction / Pharmacophore Feature Interacting Residue(s) Reference(s)
EGFR-TK Hydrogen bond from pyrimidine (B1678525) N1-H Met793 rsc.org
EGFR-TK Hydrophobic interaction Leu718, Gly796 rsc.org
CDK2 Hydrogen bond from N-arylglycyl moiety Leu83 nih.govrsc.org

Systematic Variation of Substituents and Their Influence on Biological Activity Profiles

Once a promising scaffold is identified, systematic variation of its substituents is performed to fine-tune its biological activity. The nature, size, and electronic properties of these substituents can have a profound effect on potency, selectivity, and pharmacokinetic properties.

The substitution pattern around the pyrazolo[3,4-d]pyrimidine core is a critical determinant of its biological profile.

Aromatic Substituents: In a series of multikinase inhibitors, a compound bearing a phenylurea moiety substituted with chloro and trifluoromethyl groups, specifically 1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea, showed high potency against FLT3 and VEGFR2. nih.gov For EGFR inhibitors, a dichlorophenyl group was found to favorably occupy a hydrophobic pocket. rsc.org

Heteroaromatic Substituents: The introduction of heteroaromatic rings can significantly enhance activity. A derivative featuring a cyano pyrazole (B372694) linked to the core scaffold demonstrated potent, broad-spectrum anticancer activity. rsc.org Another study found that a substituted imidazole (B134444) ring markedly increased the antiproliferative effects. rsc.org

Aliphatic and Glycosidic Substituents: Non-aromatic groups also play a vital role. Thioglycoside derivatives of the pyrazolo[3,4-d]pyrimidine scaffold have emerged as particularly potent cytotoxic agents against various cancer cell lines, including breast (MCF-7) and colorectal (HCT-116) cancers. nih.govrsc.org

Table 3: Influence of Substituents on Anticancer Activity (Selected Examples)

Compound Type / Key Substituent Cancer Cell Line Activity (IC₅₀) Reference(s)
Thioglycoside derivative (Compound 14) HCT-116 (Colorectal) 6 nM nih.govrsc.org
Thioglycoside derivative (Compound 14) MCF-7 (Breast) 45 nM nih.govrsc.org
Thioglycoside derivative (Compound 15) HCT-116 (Colorectal) 7 nM nih.govrsc.org
Cyano pyrazole derivative (Compound 15) Broad panel GI₅₀ = 1.18 to 8.44 μM rsc.org
1-phenyl-3-methyl derivative (P1) HCT 116 (Colorectal) 22.7 µM nih.gov

Impact of Stereochemical Considerations on Molecular Recognition

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can be critical for molecular recognition by a biological target. Chiral centers in a drug molecule can lead to enantiomers or diastereomers that may exhibit significantly different potencies, efficacies, and metabolic profiles. While specific studies focusing on the stereochemistry of this compound are not extensively detailed in the reviewed literature, the principle is well-established in related heterocyclic systems. For instance, studies on chiral pyrazolo[4,3-e] nih.govnih.govnih.govtriazine sulfonamides, a different but related scaffold, have shown that the stereochemistry of the molecule influences its biological activity and metabolic transformations. mdpi.com This underscores the general importance of controlling stereochemistry during the design and synthesis of any bioactive molecule to optimize its interaction with its target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Scaffolds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. These models can then be used to predict the activity of newly designed compounds, prioritizing synthetic efforts.

For the pyrazolo[3,4-d]pyrimidine scaffold, 3D-QSAR studies have been successfully applied. In one such study on a series of 34 analogues as TRAP1 kinase inhibitors, a statistically significant atom-based QSAR model was developed. nih.gov The dataset was partitioned into a training set (70% of compounds) to build the model and a test set (30%) to validate its predictive power. nih.gov The resulting model showed a high correlation coefficient (R²) and good predictive ability (Q²), confirming its utility in guiding the design of new inhibitors. nih.gov

Table 4: Statistical Parameters of a 3D-QSAR Model for Pyrazolo[3,4-d]pyrimidine-based TRAP1 Inhibitors

Parameter Description Value Reference(s)
Coefficient of determination (Goodness of fit) 0.96 nih.gov
Cross-validated R² (Predictive ability) 0.57 nih.gov
R² CV (LOO) Leave-one-out cross-validation R² 0.58 nih.gov

Development and Validation of QSAR Models

The development of robust and predictive QSAR models is a critical step in computer-aided drug design. This process involves the careful selection of a dataset of compounds with known biological activities, the calculation of molecular descriptors, the application of statistical methods to build the model, and rigorous validation to assess its predictive power.

One notable 2D-QSAR study was conducted on a series of 40 pyrazolyl-pyrimidinone derivatives designed as potential inhibitors of the Human Immunodeficiency Virus type 1 (HIV-1). researchgate.net This study aimed to establish a mathematical relationship between the physicochemical properties of these compounds and their observed biological activity.

Model Development:

To construct the QSAR models, various statistical techniques were employed, including Multiple Linear Regression (MLR), Multiple Nonlinear Regression (MNLR), and Artificial Neural Networks (ANN). researchgate.net Principal Component Analysis (PCA) was initially used to select the most relevant descriptors for building the models. researchgate.net The biological activity was expressed as the negative logarithm of the half-maximal inhibitory concentration (pIC50).

The performance of the developed models was evaluated using several statistical parameters, which are summarized in the table below.

Table 1: Statistical Parameters of Developed QSAR Models for Pyrazolyl-Pyrimidinone Derivatives

Model R² (Coefficient of Determination) Q²cv (Cross-validated R²) RMSE (Root Mean Square Error)
MLR 0.70 0.54 -
MNLR 0.81 - 0.17
ANN - - 0.15

Data sourced from a 2D-QSAR study on pyrazolyl-pyrimidinone derivatives. researchgate.net

Model Validation:

Validation is a crucial aspect of QSAR modeling to ensure the reliability and predictive ability of the developed models. The MLR model underwent successful Y-randomization, a technique used to check for chance correlations, which yielded a correlation coefficient (R) of 0.83. researchgate.net The low root mean square error (RMSE) values for the MNLR and ANN models indicate a high degree of accuracy in predicting the biological activity of the compounds in the training set. researchgate.net

Application of QSAR in Predicting Activity for Novel Analogues

The primary application of a validated QSAR model is to predict the biological activity of novel, untested compounds. This predictive capability allows for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and biological evaluation, thereby saving time and resources in the drug discovery process.

In the aforementioned study on pyrazolyl-pyrimidinone derivatives, the developed QSAR models demonstrated a good predictive capacity, as confirmed by various statistical indicators. researchgate.net These models can be used to predict the anti-HIV-1 activity of new analogues based on their calculated molecular descriptors.

For instance, by analyzing the descriptors that contribute most significantly to the activity in the MLR model, medicinal chemists can identify which structural features are important for potency. This knowledge can then be used to design new this compound analogues with potentially enhanced activity. The models with high R² values, such as the MNLR model (R² = 0.81), are particularly useful for this purpose as they can explain a large proportion of the variance in the biological data. researchgate.net

While the direct application of these specific models is for HIV-1 inhibition, the principles and methodologies are transferable to the design of this compound derivatives targeting other biological endpoints. The development of specific QSAR models for this scaffold against various targets would be a valuable endeavor for future research.

Molecular Mechanism of Action and Biological Target Interactions of Pyrazolo 3,4 D Pyrimidin 4,6 Dione Derivatives

Enzyme Inhibition Studies and Mechanistic Insights

Cyclin-Dependent Kinase (CDK) Inhibition (e.g., CDK2/cyclin A2)

Derivatives of pyrazolo[3,4-d]pyrimidine have been extensively investigated as inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. nih.gov The pyrazolo[3,4-d]pyrimidine structure is considered a bioisostere of the purine (B94841) ring and has shown significant potential in inhibiting CDKs, including CDK1 and CDK2. nih.govnih.gov

A number of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e] nih.govnih.govsemanticscholar.orgtriazolo[1,5-c]pyrimidine derivatives have been synthesized and evaluated for their ability to inhibit CDK2/cyclin A2. nih.govnih.gov In one study, compound 15 demonstrated the most potent inhibitory activity with an IC50 value of 0.061 µM. nih.gov Another study identified compounds 14 , 13 , and 15 as having significant inhibitory activity against CDK2/cyclin A2, with IC50 values of 0.057 µM, 0.081 µM, and 0.119 µM, respectively. nih.gov Molecular docking studies have confirmed that these compounds fit well into the CDK2 active site, forming essential hydrogen bonds with the amino acid Leu83. nih.govnih.gov

Further research led to the discovery of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines as a new class of CDK2 inhibitors. mdpi.com Among these, compound 15 was the most potent, with a Ki of 0.005 µM and a degree of selectivity over other CDKs. mdpi.com Mechanistic studies revealed that this compound reduced the phosphorylation of retinoblastoma protein at a specific site (Thr821), leading to cell cycle arrest in the S and G2/M phases and inducing apoptosis. mdpi.com

Interactive Table: CDK2 Inhibition by Pyrazolo[3,4-d]pyrimidine Derivatives

CompoundTargetIC50/KiReference
Compound 15CDK2/cyclin A20.061 µM (IC50) nih.gov
Compound 14CDK2/cyclin A20.057 µM (IC50) nih.gov
Compound 13CDK2/cyclin A20.081 µM (IC50) nih.gov
Compound 15CDK2/cyclin A20.119 µM (IC50) nih.gov
Compound 15CDK20.005 µM (Ki) mdpi.com

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition (WT and Mutant)

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a key component in many anticancer agents, including those that target the epidermal growth factor receptor (EGFR) tyrosine kinase. semanticscholar.org Several derivatives have been designed and synthesized as EGFR inhibitors. semanticscholar.orgnih.govsemanticscholar.org

In one study, new 1H-pyrazolo[3,4-d]pyrimidine derivatives were evaluated for their inhibitory activity against wild-type EGFR (EGFRWT). semanticscholar.org Compound 12b emerged as the most potent, with an IC50 value of 0.016 µM. semanticscholar.org This compound also showed significant activity against the mutant EGFRT790M, with an IC50 of 0.236 µM. semanticscholar.org Molecular docking studies indicated that these compounds bind effectively to both wild-type and mutant forms of EGFR. semanticscholar.orgnih.gov

Another series of novel pyrazolo[3,4-d]pyrimidine derivatives were synthesized and tested for their EGFR tyrosine kinase inhibitory activity. nih.govsemanticscholar.org The most active compounds, 4 , 15 , and 16 , displayed IC50 values of 0.054 µM, 0.135 µM, and 0.034 µM, respectively. nih.govsemanticscholar.org Molecular docking simulations of these compounds within the EGFR active site supported their potent inhibitory activity. rsc.org

Interactive Table: EGFR Inhibition by Pyrazolo[3,4-d]pyrimidine Derivatives

CompoundTargetIC50Reference
Compound 12bEGFRWT0.016 µM semanticscholar.org
Compound 12bEGFRT790M0.236 µM semanticscholar.org
Compound 4EGFR Tyrosine Kinase0.054 µM nih.govsemanticscholar.org
Compound 15EGFR Tyrosine Kinase0.135 µM nih.govsemanticscholar.org
Compound 16EGFR Tyrosine Kinase0.034 µM nih.govsemanticscholar.org

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key strategy in cancer therapy. nih.gov A series of twelve new pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated for their in vitro antiproliferative activity. nih.gov The most potent of these, compounds 12a–d , were further studied for their ability to inhibit VEGFR-2. nih.gov Compound 12b was identified as a significant VEGFR-2 inhibitor with an IC50 value of 0.24 µM. nih.gov

In a separate study, pyrazole-based derivatives were investigated for their dual inhibitory activity against VEGFR-2 and CDK2. nih.gov Compound 6b showed promising dual inhibition, with an IC50 of 0.2 µM for VEGFR-2 (93.2% inhibition) and 0.458 µM for CDK2 (88.7% inhibition). nih.gov Compound 4a also demonstrated dual inhibitory activity, with IC50 values of 0.55 µM for VEGFR-2 (90.5% inhibition) and 0.205 µM for CDK2 (90.9% inhibition). nih.gov

Interactive Table: VEGFR-2 Inhibition by Pyrazolo[3,4-d]pyrimidine Derivatives

CompoundTargetIC50% InhibitionReference
Compound 12bVEGFR-20.24 µM- nih.gov
Compound 6bVEGFR-20.2 µM93.2% nih.gov
Compound 4aVEGFR-20.55 µM90.5% nih.gov

Heat Shock Protein 90 (HSP90) and Tumor Necrosis Factor Receptor Associated Protein 1 (TRAP1) Kinase Inhibition

Tumor Necrosis Factor Receptor Associated Protein 1 (TRAP1), a mitochondrial paralog of Heat Shock Protein 90 (Hsp90), is involved in promoting tumorigenesis. nih.gov A series of pyrazolo[3,4-d]pyrimidine derivatives have been identified as mitochondria-permeable TRAP1 inhibitors. nih.gov Through structure-based drug design, compounds 47 and 48 were identified as potent inhibitors of both TRAP1 and Hsp90. nih.gov X-ray co-crystallization studies confirmed that these compounds interact with the ATP binding pocket of the TRAP1 protein. nih.govunist.ac.kr

Other Enzyme Systems (e.g., Phosphodiesterase, Xanthine Oxidase, uPA)

Derivatives of pyrazolo[3,4-d]pyrimidin-4,6-dione have also been investigated as inhibitors of other enzyme systems.

Phosphodiesterase (PDE): Certain pyrazolo[3,4-d]pyrimidin-4,6(5H,7H)-dione derivatives have been identified as useful inhibitors of phosphodiesterase 1 (PDE1). google.com

urokinase-type Plasminogen Activator (uPA): The inhibitory potential of this compound derivatives on uPA has been a subject of interest in anticancer research, though specific inhibitory data for this particular core structure is less detailed in the provided context.

Src Kinase: Novel pyrazolo-[3,4-d]-pyrimidine derivatives, specifically S7, S29, and SI163, have been shown to reduce the growth rate of medulloblastoma cells by inhibiting Src phosphorylation. nih.gov

Shiga Toxin 1 (Stx1): 4-Aminopyrazolo[3,4-d]pyrimidine (4-APP) was identified as a potent inhibitor of the RNA and DNA depurination activities of Shiga toxin 1. nih.gov It demonstrated uncompetitive inhibition of the RNA-N-glycosidase reaction and mixed-type inhibition of the DNA glycosylase activity. nih.gov

Receptor Binding and Ligand-Receptor Interactions

The interaction of pyrazolo[3,4-d]pyrimidine derivatives with various receptors has been a key area of study. The pyrazolo[3,4-d]pyrimidine core is an isostere of the adenine (B156593) ring of ATP, which allows it to mimic the binding of ATP to the hinge region of kinase active sites. researchgate.net

In the context of TRAP1 inhibition, X-ray co-crystallization studies have confirmed that pyrazolo[3,4-d]pyrimidine derivatives interact directly with the ATP binding pocket of the TRAP1 protein. researchgate.netnih.gov

For sigma-1 receptor (σ1R) ligands, the introduction of cyclic substituents at the 4-position of the pyrazolo[3,4-d]pyrimidine scaffold led to highly active ligands. nih.gov Phenyl or pyrazolyl groups were found to be optimal for σ1R affinity. nih.gov The 4-(1-methylpyrazol-5-yl) derivative, 12f , was identified as a highly selective σ1R antagonist. nih.gov

Adenosine (B11128) Receptor (A1, A2A, A2B, A3) Antagonism/Agonism

Derivatives of the pyrazolo[3,4-d]pyrimidine scaffold have been identified as effective antagonists for adenosine receptors. nih.govnih.gov These receptors, which include the A1, A2A, A2B, and A3 subtypes, are implicated in a wide range of physiological processes, and their modulation is a key strategy for treating conditions related to neurological and renal disorders, among others. nih.gov

Initial screenings of nitrogen heterocycles related to caffeine (B1668208) identified pyrazolo[3,4-d]pyrimidines as having potential adenosine antagonist activity. nih.gov Subsequent studies confirmed this, with specific compounds demonstrating the ability to block adenosine-stimulated adenylate cyclase and presynaptic inhibition at cholinergic nerves. nih.gov For instance, the derivative 4,6-bis-alpha-carbamoylethylthio-1-phenylpyrazolo[3,4-d]pyrimidine proved to be approximately ten times more potent than theophylline (B1681296) in functional tests. nih.gov The antagonist activity of these compounds is further supported by the observation that their binding potency is not affected by GTP, a characteristic of antagonists but not agonists. nih.gov

The structure-activity relationship of these derivatives has been explored to enhance selectivity for specific adenosine receptor subtypes. nih.gov Non-xanthine pyrazolo derivatives, in particular, have shown both high potency and a broad range of selectivity for A1, A2A, A2B, and A3 receptors. nih.gov

Table 1: Adenosine Receptor Binding Affinities of Representative Pyrazolo Derivatives

Compound Scaffold Type Target Receptor Binding Affinity (Ki)
8FB-PTP Pyrazolo-[4,3-e]triazolo-[1,5-c]pyrimidine A2A 1.2 nM
8FB-PTP Pyrazolo-[4,3-e]triazolo-[1,5-c]pyrimidine A1 3.3 nM
SCH 58261 Pyrazolo-[4,3-e]triazolo-[1,5-c]pyrimidine A2A 2.3 nM
SCH 58261 Pyrazolo-[4,3-e]triazolo-[1,5-c]pyrimidine A1 121 nM

This table presents data for related pyrazolo-pyrimidine scaffolds to illustrate their interaction with adenosine receptors as described in the literature. nih.gov

Sigma-1 Receptor (σ1R) Ligand Binding and Functional Characterization

The sigma-1 receptor (σ1R) has emerged as another significant target for pyrazolo[3,4-d]pyrimidine derivatives, particularly in the context of pain management. nih.govnih.gov The σ1R is a unique intracellular chaperone protein that modulates various other proteins involved in cellular stress responses. nih.gov Ligands that act as antagonists at this receptor have shown promise in treating pain. nih.gov

Researchers have designed and synthesized series of pyrazolo[3,4-d]pyrimidines based on the pharmacophore model of the σ1R binding site, which requires a basic amino group and two hydrophobic regions. nih.govnih.gov Structure-activity relationship (SAR) studies revealed that lipophilic substituents at opposite ends of the pyrazolo[3,4-d]pyrimidine scaffold are crucial for high affinity. nih.gov Functional assays have identified several of these ligands as σ1R antagonists. For example, compound 9a (a 4-acylamino derivative) and compound 12f (a 4-(1-methylpyrazol-5-yl) derivative) were both identified as potent and selective σ1R antagonists, demonstrating significant antinociceptive effects in animal models of pain. nih.govnih.gov

Table 2: Sigma-1 Receptor (σ1R) Binding Affinities for Pyrazolo[3,4-d]pyrimidine Derivatives

Compound Description σ1R Binding Affinity (Ki, nM)
9a 4-Acylamino derivative 4.8
10f 4-Acylamino derivative 10
12f 4-(1-Methylpyrazol-5-yl) derivative 18

Data sourced from studies on σ1R ligands for pain treatment. nih.govnih.gov

Molecular Pathway Modulation and Cellular Responses

Pyrazolo[3,4-d]pyrimidine derivatives exert profound effects at the cellular level, primarily in the context of cancer, by modulating pathways that control cell survival, proliferation, and motility.

Induction of Apoptosis in Cancer Cell Lines (cellular level)

A key anticancer mechanism of pyrazolo[3,4-d]pyrimidine derivatives is the induction of apoptosis, or programmed cell death. nih.govnih.gov Studies have demonstrated this effect across a variety of human cancer cell lines.

One lead compound, PP-31d , was shown to significantly inhibit the growth of non-small-cell lung cancer (NCI-H460), ovarian cancer (OVCAR-4), and renal cancer (786-0, ACHN) cells. nih.gov The mechanism was attributed to the generation of reactive oxygen species (ROS), which in turn triggered apoptosis. nih.gov This was evidenced by an increase in the sub-G1 cell population, loss of mitochondrial membrane potential, activation of caspases-3/7, and nuclear DNA degradation. nih.gov

Another derivative, PPD-1 , induced apoptosis in A549 lung cancer cells by disrupting the balance of Bcl-2 family proteins. daneshyari.comnih.gov Treatment with PPD-1 led to a significant downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein Bax. daneshyari.comnih.gov This shift was accompanied by the overexpression of caspase-3 and the tumor suppressor p53. daneshyari.comnih.gov Similarly, a compound referred to as 4c was found to induce caspase-3-mediated apoptosis in natural killer (NK) cell leukemia by inhibiting Fyn kinase, which subsequently reduced the activation of survival pathways involving Akt and P70 S6 kinase. oncotarget.com

Cell Cycle Arrest and Regulation of Cell Cycle Progression

In addition to inducing apoptosis, these compounds can halt the cell cycle, preventing cancer cells from dividing and proliferating. nih.govnih.gov This arrest often occurs at specific checkpoints, such as the G2/M or S phase.

Novel pyrazolo-[3,4-d]-pyrimidine derivatives acting as Src kinase inhibitors caused a dramatic accumulation of human medulloblastoma (Daoy) cells in the G2/M phase of the cell cycle. nih.gov Compounds S7 , S29 , and SI163 were particularly effective, with treatments leading to G2/M populations of 55-63%, compared to 18% in control cells. nih.gov In another study, a pyrazolo[3,4-d]pyridazine derivative, PPD-1 , also induced G2/M arrest in A549 lung cancer cells. daneshyari.comnih.gov

Furthermore, compound 12b was shown to arrest the cell cycle at the S phase in MDA-MB-468 breast cancer cells. nih.gov Similarly, compound 16 , an EGFR tyrosine kinase inhibitor, also induced cell cycle arrest at the S phase in the same cell line. Other derivatives designed as CDK2 inhibitors have also demonstrated the ability to alter cell cycle progression in HCT-116 colorectal carcinoma cells. rsc.orgnih.gov

Inhibition of Cell Migration (cellular level)

The spread of cancer, or metastasis, is a major cause of mortality. Pyrazolo[3,4-d]pyrimidine derivatives have shown the ability to inhibit cancer cell migration, a critical step in the metastatic process.

Two c-Src inhibitors with a pyrazolo[3,4-d]pyrimidine structure, SI35 and SI40 , were investigated for their effects on the aggressive phenotype of the PC3 prostate carcinoma cell line. researchgate.net While the cells' migratory ability increased in the presence of epidermal growth factor (EGF), this effect was strongly diminished by the addition of the SI compounds. researchgate.net The mechanism appeared to involve the inhibition of c-Src and the subsequent down-modulation of active paxillin (B1203293) and ERK, proteins crucial for cell motility. researchgate.net In a separate study, compound 5i was also shown to effectively inhibit cell migration in an MCF-7 breast cancer cell model. nih.gov

Affinity and Selectivity Profiling of this compound Ligands

The therapeutic utility of a ligand is often determined by its affinity for its intended target and its selectivity over other related targets. Pyrazolo[3,4-d]pyrimidine derivatives have been profiled extensively to establish these parameters.

Selectivity is a key consideration in the development of σ1R ligands. While many derivatives show high affinity for the σ1R, their affinity for the related σ2R is often much lower. nih.gov For example, SAR studies have shown that shortening the distance of the basic nitrogen atom to the central scaffold can improve selectivity for σ1R over σ2R. nih.govrsc.org The 4-(1-methylpyrazol-5-yl) derivative 12f was identified as being highly selective for the σ1R. nih.govkisti.re.kr

In the context of adenosine receptors, derivatives have been developed with varying selectivity profiles. While some early compounds like 8FB-PTP showed high affinity for both A1 and A2A receptors, others like SCH 58261 exhibit significant selectivity for the A2A subtype over the A1 subtype. nih.gov

The kinase inhibitory profile of these compounds also highlights their selectivity. Derivatives have been identified as potent inhibitors of specific kinases like EGFR, VEGFR-2, and CDK2. rsc.orgnih.gov Compound 5b was found to be a strong and selective inhibitor of EGFR, whereas compound 5i acted as a potent dual inhibitor of both EGFR and VEGFR-2. nih.gov Thioglycoside derivatives of the scaffold, such as compound 14 , showed potent and selective inhibition of CDK2/cyclin A2 over other kinases. rsc.org

Table 3: Selectivity Profile of Pyrazolo[3,4-d]pyrimidine Derivatives Against Kinase Targets

Compound Target Kinase Inhibitory Concentration (IC50) Notes
14 CDK2/cyclin A2 0.057 µM Highly potent against CDK2. rsc.org
Sorafenib (Reference) CDK2/cyclin A2 0.184 µM Reference drug for comparison. rsc.org
5b EGFR Low µM range Strong and selective EGFR inhibition. nih.gov
5i EGFR 0.3 µM Potent dual inhibitor. nih.gov
5i VEGFR-2 7.60 µM Potent dual inhibitor. nih.gov
12b VEGFR-2 1.12 µM Potent VEGFR-2 inhibition.
Sunitinib (Reference) VEGFR-2 0.98 µM Reference drug for comparison.

This table compiles data on the inhibitory activity of various derivatives against specific kinase enzymes, demonstrating their affinity and potential for selectivity.

Co-crystallization and Structural Biology Studies of this compound with Biological Targets

The elucidation of the three-dimensional structures of pyrazolo[3,4-d]pyrimidine derivatives in complex with their biological targets through co-crystallization and X-ray diffraction studies has been instrumental in understanding their mechanism of action at a molecular level. These structural biology studies provide invaluable insights into the specific binding modes and key intermolecular interactions that govern the inhibitory activity of this class of compounds. Analysis of these co-crystal structures reveals common and unique interaction patterns that contribute to their potency and selectivity.

A notable example is the co-crystal structure of a pyrazolo[3,4-d]pyrimidine derivative with the kinase domain of the Ephrin type-B receptor 4 (EphB4). The Protein Data Bank (PDB) entry 6FNK details the binding of 1-methyl-6-pyridin-3-yl-pyrazolo[3,4-d]pyrimidin-4-amine to EphB4. pdbj.org This structure reveals that the pyrazolo[3,4-d]pyrimidine core, acting as a bioisostere of adenine, anchors the inhibitor within the ATP-binding site of the kinase. The nitrogen atoms of the pyrimidine (B1678525) and pyrazole (B372694) rings form critical hydrogen bonds with the hinge region of the kinase, a conserved motif for ATP binding. This interaction effectively blocks the binding of endogenous ATP, thereby inhibiting the kinase's catalytic activity.

Furthermore, the co-crystal structure of a double mutant of rat Erk2 in complex with a pyrazolo[3,4-d]pyrimidine inhibitor (PDB entry: 4N4S ) showcases how these compounds can stabilize specific kinase conformations. rcsb.org The detailed interactions observed in this structure highlight the role of various functional groups on the inhibitor in engaging with specific amino acid residues of the protein, leading to potent and selective inhibition. These structural insights are crucial for the rational design of next-generation inhibitors with improved pharmacological profiles.

The following table summarizes key co-crystallization data for pyrazolo[3,4-d]pyrimidine derivatives with their respective biological targets.

PDB IDBiological TargetPyrazolo[3,4-d]pyrimidine DerivativeKey Interactions
6FNK Ephrin type-B receptor 4 (EphB4) Kinase Domain1-methyl-6-pyridin-3-yl-pyrazolo[3,4-d]pyrimidin-4-amineHydrogen bonding with the kinase hinge region. pdbj.org
4O2P c-Src Kinase DomainSubstituted pyrazolopyrimidineAnchoring in the adenine-binding pocket via hinge region hydrogen bonds. rcsb.org
4N4S Mitogen-activated protein kinase 2 (Erk2) (double mutant)Pyrazolo[3,4-d]pyrimidine inhibitorStabilization of a specific kinase conformation through interactions with key residues. rcsb.org
3NZU Phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit gammaPyrazolo-pyrimidine inhibitorInteraction within the PI3-Kinase active site. rcsb.org

These structural studies collectively underscore the importance of the pyrazolo[3,4-d]pyrimidine scaffold as a privileged structure in kinase inhibitor design. The ability of this heterocyclic system to mimic the binding mode of adenine allows for potent inhibition of a wide range of kinases. The detailed molecular interactions revealed by co-crystallography provide a rational basis for the structure-activity relationship (SAR) of these compounds and guide the optimization of their potency, selectivity, and pharmacokinetic properties.

Advanced Spectroscopic and Analytical Characterization of Pyrazolo 3,4 D Pyrimidin 4,6 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of pyrazolo[3,4-d]pyrimidin-4,6-dione derivatives. It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule.

Multi-dimensional NMR techniques are crucial for assigning the proton (¹H) and carbon (¹³C) signals, especially in complex substituted derivatives of this compound.

Correlation Spectroscopy (COSY): This two-dimensional NMR technique identifies proton-proton (¹H-¹H) couplings within the molecule. For instance, in substituted pyrazolo[3,4-d]pyrimidin-4,6-diones, COSY spectra can reveal the coupling between adjacent protons on substituent groups, aiding in their structural assignment.

Heteronuclear Multiple Quantum Coherence (HMQC): HMQC correlates directly bonded carbon and proton atoms. This is instrumental in assigning the ¹³C signals based on the already assigned ¹H signals. For the this compound core, this helps in distinguishing between the different carbon atoms of the pyrimidine (B1678525) and pyrazole (B372694) rings.

A representative example of NMR data for a derivative, 5,7-dimethyl-2-(phenyl-1H-pyrazol-4-yl)-pyrazolo[3,4-d]pyrimidin-4(5H)-one, is summarized in the table below.

¹H NMR (400 MHz, CDCl₃) δ (ppm)¹³C NMR (100 MHz, CDCl₃) δ (ppm)
8.15 (s, 1H, pyrazole-H)161.4 (C=O)
7.95 (s, 1H, pyrazole-H)155.1 (C)
7.72 (d, J=7.8 Hz, 2H, Ar-H)154.2 (C)
7.45 (t, J=7.4 Hz, 2H, Ar-H)140.2 (C)
7.30 (t, J=7.4 Hz, 1H, Ar-H)139.8 (CH)
3.75 (s, 3H, N-CH₃)129.5 (2CH)
3.55 (s, 3H, N-CH₃)127.3 (CH)
120.0 (2CH)
118.9 (C)
108.9 (C)
32.1 (N-CH₃)
29.8 (N-CH₃)

While solution-state NMR provides information on the molecule's structure in solution, solid-state NMR (ssNMR) offers insights into its structure in the solid phase. This is particularly important for studying polymorphism, where a compound can exist in different crystal forms with distinct physical properties. ssNMR can detect subtle differences in the local environment of the nuclei in different polymorphs, which can manifest as changes in chemical shifts and line widths. This technique can be used to characterize the crystalline and amorphous forms of this compound derivatives and to study their stability.

Mass Spectrometry (MS) in this compound Research

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is widely used in the characterization of this compound derivatives to determine their molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the exact mass of a molecule. From the exact mass, the elemental composition can be deduced, which is a critical step in confirming the identity of a newly synthesized this compound derivative. This high level of accuracy helps to distinguish between compounds with the same nominal mass but different elemental formulas.

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion of a specific mass-to-charge ratio and then inducing its fragmentation. The resulting fragment ions are then analyzed to provide information about the structure of the precursor ion. By studying the fragmentation patterns of this compound derivatives, researchers can gain insights into the connectivity of the molecule and identify characteristic fragmentation pathways for this class of compounds. This information can be valuable for the structural elucidation of unknown derivatives.

X-Ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of a this compound derivative, it is possible to determine the precise arrangement of atoms in the crystal lattice. This technique provides unambiguous information about bond lengths, bond angles, and torsion angles, revealing the absolute stereochemistry and the preferred conformation of the molecule in the solid state. This detailed structural information is invaluable for understanding the molecule's physical and chemical properties and for rational drug design.

The table below presents selected crystallographic data for a derivative, 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione.

ParameterValue
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)8.123(2)
b (Å)11.456(3)
c (Å)9.345(2)
β (°)109.87(3)
Volume (ų)817.4(4)
Z4
Density (calculated) (Mg/m³)1.587

Single Crystal X-Ray Diffraction for Molecular Structure Determination

No specific single-crystal X-ray diffraction data, including crystallographic parameters such as unit cell dimensions, space group, and atomic coordinates for the unsubstituted compound this compound, was found in the available search results. This information is crucial for the definitive determination of its three-dimensional molecular structure, including precise bond lengths and angles. While crystallographic data for numerous derivatives are published, these are not applicable to the parent compound as substituents significantly alter the crystal packing and molecular geometry.

Powder X-Ray Diffraction for Polymorphism and Solid-State Characterization

Information regarding the powder X-ray diffraction (PXRD) patterns for this compound is not available in the provided search results. PXRD is a key technique for characterizing the solid-state nature of a compound, including the identification of different polymorphic forms, which can have distinct physical properties. Without experimental PXRD data, an analysis of the polymorphism of this compound cannot be conducted.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Intermolecular Interactions

A complete experimental and assigned vibrational spectroscopy analysis (both Infrared and Raman) for this compound is not present in the search results. While studies on related compounds, such as 4-amino pyrazolo(3,4-d)pyrimidine, offer insights into the vibrational modes of the pyrazolopyrimidine core, a detailed table of characteristic vibrational frequencies and their corresponding functional group assignments for the dione (B5365651) derivative is unavailable. nih.gov Such data is essential for confirming the presence of key functional groups (C=O, N-H, C-N) and understanding the intermolecular hydrogen bonding network.

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. However, this analysis is contingent upon the availability of a crystallographic information file (CIF) from single-crystal X-ray diffraction. As no such data was found for this compound, a Hirshfeld surface analysis and the generation of 2D fingerprint plots to detail the nature and percentage of intermolecular contacts (e.g., H···H, O···H, N···H) cannot be performed. Studies on derivatives have shown the utility of this analysis for understanding crystal packing, but these results are specific to the molecules studied and cannot be extrapolated to the parent compound. mdpi.comresearchgate.net

Theoretical and Computational Chemistry Studies on Pyrazolo 3,4 D Pyrimidin 4,6 Dione

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools to investigate the fundamental properties of molecular systems. For the pyrazolo[3,4-d]pyrimidine class of compounds, DFT methods, such as B3LYP with various basis sets (e.g., 6-311++G(d,p)), have been extensively used to model their geometrical parameters with high accuracy. mdpi.comnih.gov These calculations have shown good correlation with experimental data from X-ray crystallography, with correlation coefficients often exceeding 90% for bond lengths and angles. researchgate.net

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

The electronic properties of pyrazolo[3,4-d]pyrimidine derivatives are significantly influenced by their frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability.

Studies on various pyrazolo[3,4-d]pyrimidine derivatives have shown that the distribution and energies of HOMO and LUMO can be tuned by different substituents. For instance, in some derivatives, the HOMO is localized on the pyrazole (B372694) moiety, while the LUMO is centered on the pyrimidine (B1678525) ring. The HOMO-LUMO energy gap in these systems is a key factor in their biological activity. A smaller energy gap generally implies higher reactivity.

PropertyDescriptionSignificance
HOMO Highest Occupied Molecular OrbitalRepresents the ability to donate an electron.
LUMO Lowest Unoccupied Molecular OrbitalRepresents the ability to accept an electron.
HOMO-LUMO Gap Energy difference between HOMO and LUMOIndicates chemical reactivity and stability. A smaller gap suggests higher reactivity.

Conformational Analysis and Energy Landscapes

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of molecules, which in turn dictates their biological activity. For substituted pyrazolo[3,4-d]pyrimidines, computational studies have been employed to explore their conformational landscapes.

In a study on a bioactive pyrazolo[3,4-d]pyrimidine derivative, two conformational polymorphs were identified and characterized. mdpi.com Geometry-optimization calculations revealed that the different conformations observed in the crystals were a result of molecular packing. mdpi.com Such studies help in understanding how intermolecular interactions can influence the preferred conformation of the molecule. The planarity of the pyrazolo[3,4-d]pyrimidine core can also be affected by the nature and position of substituents, leading to different energy landscapes. nih.gov

Prediction of Spectroscopic Properties (NMR, UV-Vis, IR)

Computational methods are widely used to predict the spectroscopic properties of molecules, which can aid in their structural elucidation.

NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra of substituted pyrazolo[3,4-d]pyrimidines have been successfully predicted using computational methods. mdpi.comnih.govjocpr.com Two-dimensional NMR techniques like HMQC and HMBC, in conjunction with theoretical calculations, have enabled the complete assignment of spectra for these complex molecules. core.ac.uk

UV-Vis Spectroscopy: Theoretical calculations have been used to understand the electronic transitions observed in the UV-Vis spectra of pyrazoline derivatives, which are structurally related to the pyrazolo[3,4-d]pyrimidine core. researchgate.net These studies help in correlating the electronic structure with the observed absorption bands.

IR Spectroscopy: DFT calculations have been instrumental in assigning the vibrational frequencies observed in the IR spectra of pyrazolo[3,4-d]pyrimidine derivatives. nih.gov The calculated spectra often show good agreement with experimental data, aiding in the identification of characteristic functional groups. core.ac.uk

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) maps are valuable tools for understanding the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP provides a visual representation of the electrostatic potential on the electron density surface.

For pyrazoline derivatives, MEP maps have been used to identify regions of negative potential, typically around nitrogen and oxygen atoms, which are susceptible to electrophilic attack, and regions of positive potential, usually around hydrogen atoms, which are prone to nucleophilic attack. researchgate.net These maps are crucial for understanding intermolecular interactions, such as hydrogen bonding, which are vital for ligand-protein binding.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict the binding of a ligand to a protein and to study the stability of the resulting complex. These methods are central to drug discovery and design.

Ligand-Protein Docking for Binding Mode Prediction and Target Identification

Molecular docking studies have been extensively performed on pyrazolo[3,4-d]pyrimidine derivatives to elucidate their binding modes with various biological targets, including enzymes like kinases and topoisomerases. mdpi.comnih.gov These studies have been instrumental in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, between the pyrazolo[3,4-d]pyrimidine scaffold and the amino acid residues in the active site of the protein.

The pyrazolo[3,4-d]pyrimidine scaffold is considered a bioisostere of purine (B94841), which allows it to mimic the interactions of ATP in the kinase domain, making it a privileged scaffold in the design of kinase inhibitors. nih.gov

Target ProteinKey Interactions with Pyrazolo[3,4-d]pyrimidine DerivativesReference
DNA TopoisomeraseHydrogen bonding mdpi.comnih.gov
EGFR Tyrosine KinaseHydrogen bonding with Met793, hydrophobic interactions nih.govrsc.org
CDK2Hydrogen bonding with Leu83 nih.govrsc.org

Molecular Dynamics (MD) Simulations for Binding Stability and Conformational Changes

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. In the context of pyrazolo[3,a]-d]pyrimidine derivatives, MD simulations have been instrumental in assessing the stability of ligand-protein complexes and observing conformational changes that occur upon binding.

Researchers have employed MD simulations to confirm the binding modes of pyrazolo[3,4-d]pyrimidine derivatives within the active sites of various protein kinases, such as FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 2 (CDK2). rsc.orgrsc.org These simulations, often run for nanoseconds, provide insights into the stability of the interactions between the ligand and key amino acid residues in the binding pocket. For instance, a 500 ns MD simulation was used to confirm the stability of newly designed pyrimidine-4,6-diamine derivatives within the JAK3 binding site. tandfonline.com

Furthermore, MD simulations can reveal crucial conformational changes. A study on a bioactive pyrazolo[3,4-d]pyrimidine derivative identified two distinct conformational polymorphs, the α- and β-forms. mdpi.com Relaxed potential energy simulations by systematic rotation around the N6–C12 bond showed that the potential energy varies with the torsion angle, with a minimal energy difference of 1.38 kJ/mol between the least and most stable conformations. mdpi.com This highlights how subtle changes in molecular conformation can be influenced by the crystalline packing and intermolecular interactions. mdpi.com

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a compound to its biological activity or physicochemical properties. These models are essential for predicting the activity of new compounds and for understanding the structural features that are important for a desired effect.

The development of robust QSAR models is a critical step in computational drug design. nih.gov For pyrazolo[3,4-d]pyrimidine derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), have been successfully applied. In one study, CoMFA models were established for a series of pyrazolopyrimidine-based compounds targeting Toxoplasma gondii calcium-dependent protein kinase 1 (TgCDPK1) and the human kinase Src. rsc.org The models showed good statistical significance and predictive power, with high R², q², and Rpred² values, indicating their reliability. rsc.org

The validation of these models is crucial to ensure their predictive accuracy. researchgate.net This involves both internal validation (e.g., leave-one-out cross-validation) and external validation using a test set of compounds that were not used in model development. nih.govresearchgate.net A well-validated QSAR model can then be used to screen virtual libraries of compounds and prioritize those with the highest predicted activity for synthesis and experimental testing. For example, an efficacious QSAR model was developed using multiple linear regression (MLR) and further refined with an artificial neural network to screen for novel pyrimidine-4,6-diamine derivatives as potent JAK3 inhibitors. tandfonline.com

QSAR Model Validation Parameters
Parameter Description
R² (Coefficient of Determination)Measures the proportion of the variance in the dependent variable that is predictable from the independent variable(s).
q² (Cross-validated R²)A measure of the predictive power of the model, determined through internal validation.
Rpred² (Predictive R²)A measure of the predictive power of the model for an external test set.

In Silico ADMET Prediction and Pharmacokinetic Profiling (Computational Models)

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are critical for its success. In silico ADMET prediction has become an indispensable tool in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic profiles. rawdatalibrary.nettandfonline.com

For pyrazolo[3,4-d]pyrimidine derivatives, various computational models are used to predict key ADMET parameters. These include predictions of aqueous solubility, blood-brain barrier (BBB) penetration, plasma protein binding, and potential for hepatotoxicity. nih.govjapsonline.com For instance, a study on novel pyrazolo[3,4-d]pyrimidine derivatives predicted that the compounds would not be able to cross the blood-brain barrier based on their ADMET profiles. nih.gov The development of prodrugs has been explored as a strategy to improve the suboptimal aqueous solubility and pharmacokinetic properties of some pyrazolo[3,4-d]pyrimidines. unisi.it

Predicted ADMET Properties for a Series of Pyrazolo[3,4-d]pyrimidine Derivatives
Compound A log P98 ADMET 2D PSA Aqueous Solubility Level BBB Level CYP2D6 Binding Hepatotoxicity PPB Level
4 2.924100.273300.812
5 4.41100.272300.822
6 3.667100.273300.832
7 3.497129.563300.762
8 4.983129.562300.772
9 4.24129.562300.782
10 3.535129.563300.742
11 5.021129.561300.752
12 4.278129.562300.762
13 4.043158.853400.692
14 3.99191.133400.732
15 3.99191.133400.732
Data from a study on novel CDK2 inhibitors. nih.gov

De Novo Design and Virtual Screening of Pyrazolo[3,4-d]pyrimidin-4,6-dione Libraries

De novo design and virtual screening are computational techniques used to identify novel and potent drug candidates from large chemical libraries. De novo design algorithms build new molecules from scratch based on the structural requirements of a target's binding site. Virtual screening, on the other hand, involves computationally docking and scoring a large number of existing compounds against a biological target.

The pyrazolo[3,4-d]pyrimidine scaffold has been extensively used in the design of new kinase inhibitors. nih.gov For example, new derivatives have been designed as inhibitors of epidermal growth factor receptor (EGFR), with some compounds showing potent anti-proliferative activities. nih.gov In one study, six new pyrazolo[3,4-d]pyrimidine compounds with high predicted potency and selectivity for TgCDPK1 were designed based on the insights gained from molecular docking and 3D-QSAR studies. rsc.org

Virtual screening of pyrazolo[3,4-d]pyrimidine libraries has also led to the discovery of promising hit compounds. These computational approaches, combined with medicinal chemistry efforts, continue to drive the development of novel therapeutic agents based on this versatile heterocyclic core.

Emerging Research Applications and Future Directions for Pyrazolo 3,4 D Pyrimidin 4,6 Dione

Utility as Molecular Probes and Biochemical Research Tools

The unique structure of the pyrazolo[3,4-d]pyrimidine core, which is a bioisostere of naturally occurring purines, makes it an ideal candidate for the development of molecular probes and tools for biochemical research. nih.govekb.eg This structural similarity allows these compounds to interact with biological systems, particularly with enzymes and receptors that recognize purine-based molecules. nih.govrsc.org

Applications in Enzyme Assays and Cell-Based Studies (pre-clinical, in vitro)

In preclinical and in vitro settings, derivatives of the pyrazolo[3,4-d]pyrimidine scaffold are being extensively investigated for their potential in enzyme assays and cell-based studies. nih.govnih.gov A significant area of this research focuses on their role as kinase inhibitors. nih.gov For instance, certain pyrazolo[3,4-d]pyrimidine derivatives have been designed and synthesized as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key enzyme in cell cycle regulation, making them valuable tools for cancer research. nih.govrsc.org

Furthermore, new 1H-pyrazolo[3,4-d]pyrimidine derivatives have been developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), another crucial target in cancer therapy. nih.govrsc.org These compounds have shown potent anti-proliferative activities against various cancer cell lines, including lung and colon cancer cells. nih.gov The inhibitory activities of these derivatives are often evaluated through enzymatic assays, which measure their ability to block the function of specific kinases like EGFR and CDK2. nih.govnih.gov

The following table summarizes the in vitro activity of selected pyrazolo[3,4-d]pyrimidine derivatives against different cancer cell lines:

Compound IDTargetCell LineIC50 (µM)
12b EGFRA549 (Lung)8.21 nih.gov
12b EGFRHCT-116 (Colon)19.56 nih.gov
14 CDK2MCF-7 (Breast)0.045 nih.gov
14 CDK2HCT-116 (Colon)0.006 nih.gov
14 CDK2HepG-2 (Liver)0.048 nih.gov
15 CDK2MCF-7 (Breast)0.046 nih.gov
15 CDK2HCT-116 (Colon)0.007 nih.gov
15 CDK2HepG-2 (Liver)0.048 nih.gov

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

These studies underscore the utility of pyrazolo[3,4-d]pyrimidine derivatives as molecular probes to investigate the roles of specific enzymes in cellular processes and as potential starting points for the development of new therapeutic agents.

Potential in Advanced Materials Science and Functional Systems (e.g., Electronic Properties)

The pyrazolo[3,4-d]pyrimidine framework is not only of interest in the biological sciences but also holds potential in the field of materials science. The electron-deficient nature of the pyrazolo[3,4-d]pyrimidine core, combined with its ability to engage in intramolecular π–π stacking interactions, makes it a compelling building block for the creation of novel functional materials. researchgate.net

Research has demonstrated that dissymmetrical compounds incorporating a pyrazolo[3,4-d]pyrimidine core can exhibit folded conformations due to these intramolecular arene interactions, a property that can be harnessed in the design of molecular switches and other functional systems. researchgate.net The electronic properties of these molecules, influenced by the substituents on the pyrimidine (B1678525) and pyrazole (B372694) rings, can be tuned to create materials with specific conductive or semi-conductive properties. This opens up possibilities for their application in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Theoretical Applications as Corrosion Inhibitors

A growing area of research is the theoretical and experimental investigation of pyrazolo[3,4-d]pyrimidine derivatives as corrosion inhibitors for various metals and alloys. imist.manih.govresearchgate.netcarta-evidence.org These compounds, containing nitrogen atoms and π-electrons in their heterocyclic rings, can adsorb onto metal surfaces, forming a protective film that hinders the corrosion process. imist.ma

Theoretical studies using quantum chemical calculations, such as Density Functional Theory (DFT), have been employed to understand the inhibition mechanism. researchgate.netcarta-evidence.org These calculations help in correlating the molecular structure of the inhibitors with their efficiency. Parameters such as the energy of the Highest Occupied Molecular Orbital (E-HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E-LUMO), and the energy gap (ΔE) are calculated to predict the ability of the molecule to donate or accept electrons, which is crucial for the adsorption process on the metal surface. imist.macarta-evidence.org

Experimental studies have shown that derivatives like 1,5-diallyl-1H-pyrazolo[3,4-d]pyrimidine and 4-chloro-1H-pyrazolo[3,4-d]pyrimidine can act as effective mixed-type inhibitors for stainless steel and mild steel in acidic environments. imist.macarta-evidence.org The inhibition efficiency of these compounds increases with their concentration. imist.macarta-evidence.org

The following table presents key quantum chemical parameters for a studied pyrazolo[3,4-d]pyrimidine derivative used as a corrosion inhibitor:

ParameterValue
E-HOMO (eV) -6.23
E-LUMO (eV) -1.54
Energy Gap (ΔE) (eV) 4.69
Dipole Moment (Debye) 3.51

These parameters provide insights into the inhibitor's potential to interact with a metal surface.

Collaborative Research Opportunities and Interdisciplinary Approaches

The diverse potential of pyrazolo[3,4-d]pyrimidin-4,6-dione and its derivatives necessitates a collaborative and interdisciplinary research approach. The synthesis of novel derivatives with tailored properties requires the expertise of synthetic organic chemists. nih.govnih.gov The evaluation of their biological activities brings in pharmacologists, biochemists, and molecular biologists to conduct enzyme assays, cell-based studies, and molecular modeling. nih.govnih.gov

Furthermore, the exploration of their potential in materials science calls for collaboration with materials scientists and physicists to characterize their electronic and photophysical properties. researchgate.net The investigation of their corrosion inhibition properties involves electrochemists and computational chemists to perform experimental measurements and theoretical calculations. imist.macarta-evidence.org Such interdisciplinary collaborations are crucial for unlocking the full potential of this versatile scaffold.

Future Perspectives in this compound Research and Development

The future of research and development for this compound and its derivatives appears promising and multifaceted. Key future directions include:

Expansion of the Chemical Space: The synthesis of new and diverse libraries of pyrazolo[3,4-d]pyrimidine derivatives with a wide range of substituents will be crucial. This will allow for a more comprehensive exploration of their structure-activity relationships for various applications.

Advanced Biological Screening: Moving beyond initial in vitro studies, future research will likely focus on more complex biological evaluations, including in vivo studies in animal models, to validate the therapeutic potential of promising compounds.

Development of Smart Materials: The unique electronic and self-assembly properties of these compounds could be further exploited to create "smart" materials that respond to external stimuli, with applications in sensing, drug delivery, and electronics.

Green Synthesis and Sustainability: As with all chemical research, there will be an increasing emphasis on developing more environmentally friendly and sustainable methods for the synthesis of pyrazolo[3,4-d]pyrimidine derivatives.

Computational and AI-Driven Discovery: The use of computational tools, including artificial intelligence and machine learning, will likely play a more significant role in predicting the properties of new derivatives and guiding the design of compounds with desired functionalities, accelerating the discovery process.

Q & A

Q. What are the common synthetic routes for Pyrazolo[3,4-d]pyrimidin-4,6-dione derivatives in academic research?

Methodological Answer: The core scaffold is typically synthesized via cyclization or condensation reactions. Key approaches include:

  • One-pot synthesis : Reacting 6-hydrazinopyrimidine-2,4-dione derivatives with alkyl/aryl isocyanates under mild conditions yields pyrazolo[3,4-d]pyrimidin-4,6-diones in 70–90% yields .
  • Oxidative coupling : Using iodobenzene diacetate, intramolecular N–N bond formation from 5-iminomethyl-6-aminouracil derivatives provides regioselective access to the dione structure .
  • Cyclization of vinyl hydrazines : Thermal or acid-catalyzed cyclization of acyclic intermediates (e.g., hydrazine derivatives) forms the fused heterocycle .

Q. How is structural characterization of this compound derivatives performed?

Methodological Answer:

  • Spectroscopic techniques : 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and IR spectroscopy confirm functional groups and substitution patterns. For example, carbonyl peaks at ~1700 cm1^{-1} (IR) and aromatic proton splitting patterns (NMR) are diagnostic .
  • X-ray crystallography : Resolves regiochemistry and hydrogen-bonding networks, critical for understanding bioactivity (e.g., CDK2 inhibitor binding modes) .

Q. What in vitro assays are used to assess the antimicrobial activity of these derivatives?

Methodological Answer:

  • Gram-positive/-negative bacterial screens : Compounds are tested against Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922) using agar diffusion or broth microdilution (MIC determination) .
  • Fungal assays : Antifungal activity is evaluated against Candida albicans or plant pathogens like Fusarium oxysporum via growth inhibition studies .

Q. What safety protocols are recommended for handling this compound derivatives?

Methodological Answer:

  • Personal protective equipment (PPE) : Lab coats, nitrile gloves, and safety goggles are mandatory.
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols, as some derivatives show acute toxicity (e.g., LDLo = 200 mg/kg in rodents) .

Advanced Research Questions

Q. What strategies optimize the synthesis of 2,4,6-trisubstituted this compound derivatives?

Methodological Answer:

  • Palladium-mediated cross-coupling : A 3-step regiocontrolled approach uses Liebeskind–Srogl coupling for C-2 desulfurization and Suzuki-Miyaura reactions for C-4/C-6 functionalization .
  • Intermediate flexibility : Start with 6-chloro-2-(methylthio)pyrido[1,2:1,5]pyrazolo[3,4-d]pyrimidin-4(3H)-one to introduce diverse substituents via nucleophilic substitution or metal catalysis .

Q. How can structure-activity relationships (SARs) be evaluated for kinase inhibition (e.g., CDK2)?

Methodological Answer:

  • Molecular docking : Align derivatives with CDK2’s ATP-binding pocket (PDB: 1AQ1) to predict hydrogen bonding (e.g., with Leu83) and hydrophobic interactions .
  • Enzymatic assays : Measure IC50_{50} values using fluorescence-based kinase activity assays. For example, 4-methylbenzenesulfonamide derivatives show IC50_{50} = 0.8–2.3 µM against CDK2 .

Q. How should contradictory data in biological activity across studies be addressed?

Methodological Answer:

  • Control variables : Standardize cell lines (e.g., MCF-7 vs. HeLa), purity (>95% by HPLC), and assay protocols (e.g., MTT vs. SRB for cytotoxicity) .
  • Meta-analysis : Compare substituent effects (e.g., electron-withdrawing groups at C-3 enhance CDK2 inhibition but reduce solubility) .

Q. How can computational methods predict interactions with biological targets like adenosine receptors?

Methodological Answer:

  • Pharmacophore modeling : Map purine-mimetic features (e.g., N-1 and C-6 positions) to adenosine receptor binding sites .
  • QSAR studies : Use Hammett constants (σ) and logP values to correlate electronic/lipophilic properties with A2A_{2A} receptor affinity .

Q. How is in vivo toxicity and pharmacokinetics assessed for these compounds?

Methodological Answer:

  • Rodent models : Acute toxicity (LD50_{50}) is determined via oral/intraperitoneal administration. Subchronic studies (14–28 days) monitor liver/kidney function .
  • Pharmacokinetics : HPLC-MS tracks plasma half-life and bioavailability after IV/oral dosing. For example, 1-(2-chloroethyl) derivatives show t1/2_{1/2} = 4.2 hrs in mice .

Q. What methodologies address low aqueous solubility in this compound derivatives?

Methodological Answer:

  • Prodrug design : Introduce phosphate esters or PEGylated side chains to enhance solubility without compromising activity .
  • Nanoformulation : Encapsulate derivatives in PLGA nanoparticles (e.g., 150 nm size, PDI <0.2) to improve cellular uptake and reduce off-target effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.